molecular formula C12H25ClN2O2 B6198335 tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate hydrochloride CAS No. 2680540-20-7

tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate hydrochloride

Cat. No.: B6198335
CAS No.: 2680540-20-7
M. Wt: 264.8
InChI Key:
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Description

Tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate hydrochloride: is a chemical compound with the molecular formula C12H25ClN2O2. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate hydrochloride typically involves the following steps:

    Formation of Piperidine Ring: The initial step involves the formation of the piperidine ring, which can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Amino and Ethyl Groups: The amino and ethyl groups are introduced through substitution reactions. This can be done using reagents such as ethyl halides and amines under controlled conditions.

    Carboxylation: The tert-butyl group is introduced through a carboxylation reaction, often using tert-butyl chloroformate as a reagent.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous flow chemistry techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound is reactive in substitution reactions, where functional groups can be replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Ethyl halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate hydrochloride is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It can be used in the development of new biochemical assays and as a probe in molecular biology experiments.

Medicine

In the pharmaceutical industry, this compound is explored for its potential therapeutic applications. It may serve as a precursor in the synthesis of drugs targeting specific biological pathways.

Industry

In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism by which tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-amino-4-methylpiperidine-1-carboxylate hydrochloride
  • Tert-butyl 4-amino-4-propylpiperidine-1-carboxylate hydrochloride
  • Tert-butyl 4-amino-4-isopropylpiperidine-1-carboxylate hydrochloride

Uniqueness

Tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate hydrochloride is unique due to its specific ethyl substitution on the piperidine ring. This structural feature can influence its reactivity and interaction with biological targets, distinguishing it from other similar compounds.

Properties

CAS No.

2680540-20-7

Molecular Formula

C12H25ClN2O2

Molecular Weight

264.8

Purity

95

Origin of Product

United States

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